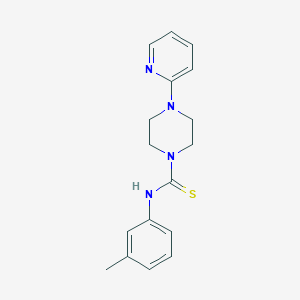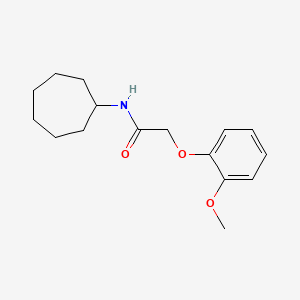
N-cycloheptyl-2-(2-methoxyphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cycloheptyl-2-(2-methoxyphenoxy)acetamide, also known as CYH-33, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of cyclohexane carboxamides and has been synthesized through various methods.
Wirkmechanismus
The mechanism of action of N-cycloheptyl-2-(2-methoxyphenoxy)acetamide is not fully understood. However, it has been reported to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. CK2 has been shown to be overexpressed in various types of cancer, making it an attractive target for anticancer therapy. In addition, N-cycloheptyl-2-(2-methoxyphenoxy)acetamide has been reported to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
N-cycloheptyl-2-(2-methoxyphenoxy)acetamide has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of CK2 and NF-κB, which are involved in various cellular processes. N-cycloheptyl-2-(2-methoxyphenoxy)acetamide has also been shown to inhibit the proliferation of cancer cells, reduce the production of pro-inflammatory cytokines, and reduce the production of reactive oxygen species.
Vorteile Und Einschränkungen Für Laborexperimente
N-cycloheptyl-2-(2-methoxyphenoxy)acetamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been reported to have high purity and good yields. However, there are also limitations to using N-cycloheptyl-2-(2-methoxyphenoxy)acetamide in lab experiments. It has a low solubility in water, making it difficult to use in aqueous solutions. In addition, the mechanism of action of N-cycloheptyl-2-(2-methoxyphenoxy)acetamide is not fully understood, making it difficult to design experiments to test its efficacy.
Zukünftige Richtungen
There are several future directions for the research on N-cycloheptyl-2-(2-methoxyphenoxy)acetamide. One potential direction is to further investigate its anticancer activities and explore its potential as a cancer therapeutic agent. Another direction is to investigate its anti-inflammatory effects and explore its potential as an anti-inflammatory agent. Additionally, further research is needed to understand the mechanism of action of N-cycloheptyl-2-(2-methoxyphenoxy)acetamide and to design experiments to test its efficacy. Finally, there is a need to explore the potential of N-cycloheptyl-2-(2-methoxyphenoxy)acetamide as a neuroprotective agent and to investigate its potential for the treatment of neurodegenerative diseases.
Synthesemethoden
N-cycloheptyl-2-(2-methoxyphenoxy)acetamide has been synthesized through different methods, including the reaction of 2-methoxyphenol with cycloheptylamine followed by the reaction with chloroacetyl chloride and subsequent hydrolysis. Another method involves the reaction of 2-methoxyphenol with cycloheptylamine followed by the reaction with chloroacetic acid and subsequent cyclization. These methods have been reported to yield N-cycloheptyl-2-(2-methoxyphenoxy)acetamide with high purity and good yields.
Wissenschaftliche Forschungsanwendungen
N-cycloheptyl-2-(2-methoxyphenoxy)acetamide has been shown to exhibit potential therapeutic applications in various scientific research studies. It has been reported to have anticancer activities by inhibiting the proliferation of cancer cells in vitro and in vivo. N-cycloheptyl-2-(2-methoxyphenoxy)acetamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, N-cycloheptyl-2-(2-methoxyphenoxy)acetamide has been shown to have neuroprotective effects by reducing the production of reactive oxygen species and inhibiting apoptosis.
Eigenschaften
IUPAC Name |
N-cycloheptyl-2-(2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-19-14-10-6-7-11-15(14)20-12-16(18)17-13-8-4-2-3-5-9-13/h6-7,10-11,13H,2-5,8-9,12H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSZZDAACPYXKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-chloro-4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5888882.png)
![2-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5888885.png)
![methyl ({4-methyl-6-[(1-methyl-6-oxo-1,6-dihydro-3-pyridazinyl)oxy]-2-pyrimidinyl}thio)acetate](/img/structure/B5888888.png)
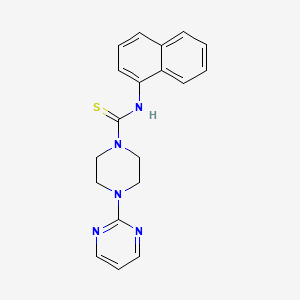
![[4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1-piperazinyl]acetonitrile](/img/structure/B5888901.png)
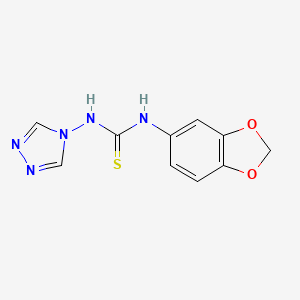
![N-(4-isopropylphenyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5888928.png)
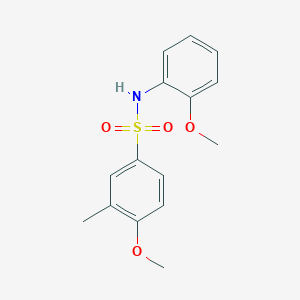
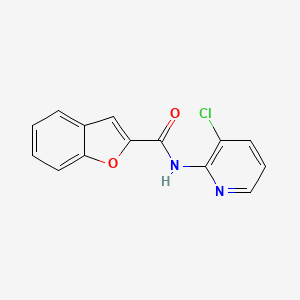
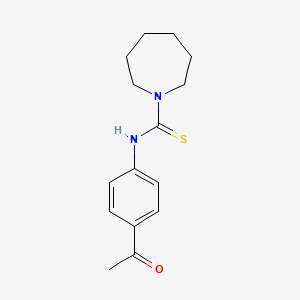
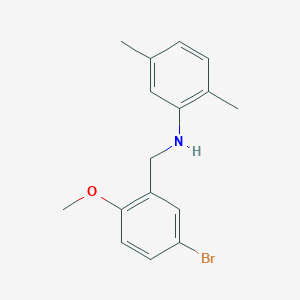
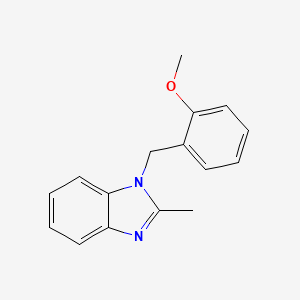
![2-[(1H-benzimidazol-2-ylthio)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5888957.png)
